REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:6]([CH3:10])[C:7](=[O:9])[CH3:8])[C:3](=O)[CH3:4].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:4][C:3]1[O:9][C:7]([CH3:8])=[C:6]([CH3:10])[C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C(C(C)=O)C
|
Name
|
|
Quantity
|
401 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a Dean-Stark trap overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to remove the excess benzene
|
Type
|
CUSTOM
|
Details
|
The remaining mixture was transferred to a smaller flask
|
Type
|
DISTILLATION
|
Details
|
distilled at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
came over between 80–100° C.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=C(C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 509 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |